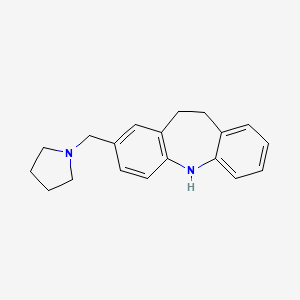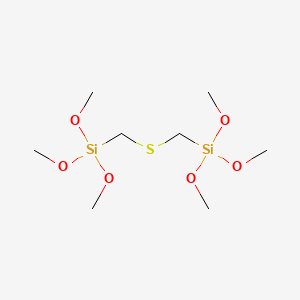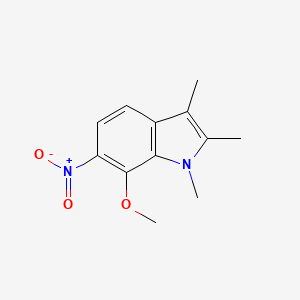
7-Methoxy-1,2,3-trimethyl-6-nitro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-1,2,3-trimethyl-6-nitro-1H-indole is a heterocyclic compound with the molecular formula C₁₂H₁₄N₂O₃ and a molecular weight of 234.25 g/mol This compound is characterized by the presence of a methoxy group at the 7th position, three methyl groups at the 1st, 2nd, and 3rd positions, and a nitro group at the 6th position on the indole ring
Preparation Methods
The synthesis of 7-Methoxy-1,2,3-trimethyl-6-nitro-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which utilizes cyclohexanone and phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This method provides a good yield of the desired indole derivative. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
7-Methoxy-1,2,3-trimethyl-6-nitro-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.
Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen, palladium on carbon, and methanesulfonic acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Methoxy-1,2,3-trimethyl-6-nitro-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of photochromic dyes and optical data storage devices.
Mechanism of Action
The mechanism of action of 7-Methoxy-1,2,3-trimethyl-6-nitro-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group enhances the compound’s overall quantum yield, making it effective in photochemical systems . The compound’s ability to undergo photoisomerization and thermal reactions is crucial for its applications in optical devices .
Comparison with Similar Compounds
7-Methoxy-1,2,3-trimethyl-6-nitro-1H-indole can be compared with similar compounds such as:
- 7-Methoxy-1,2,3-trimethyl-1H-indole
- 7-Methoxy-2,3-dimethyl-6-nitro-1H-indole
- 7-methoxy-3-nitro-1H-indole
- 5-methoxy-2,3-dimethyl-6-nitro-1H-indole These compounds share similar structural features but differ in the position and number of substituents, which can influence their chemical properties and applications.
Properties
CAS No. |
53918-88-0 |
|---|---|
Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
7-methoxy-1,2,3-trimethyl-6-nitroindole |
InChI |
InChI=1S/C12H14N2O3/c1-7-8(2)13(3)11-9(7)5-6-10(14(15)16)12(11)17-4/h5-6H,1-4H3 |
InChI Key |
HRSSMGVUTYPSFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C=CC(=C2OC)[N+](=O)[O-])C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


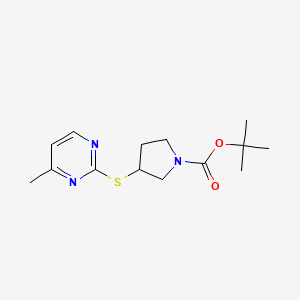

![7-Ethyl-1,7-diazaspiro[3.5]nonane](/img/structure/B13961421.png)
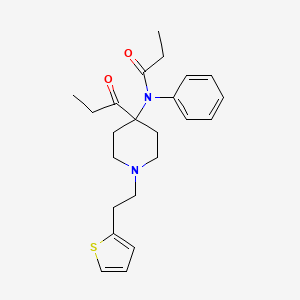
![6-Methoxy-2-(methylthio)benzo[d]thiazole](/img/structure/B13961435.png)

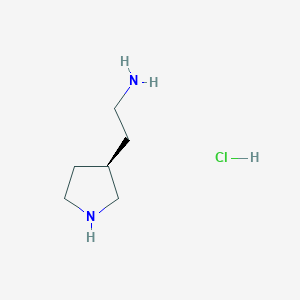
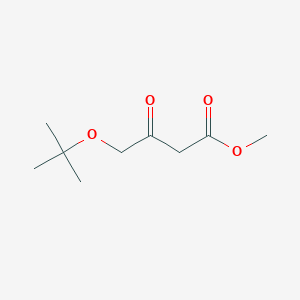
![N-cyclopropylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13961457.png)
